molecular formula C17H18N4O4S B2866515 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide CAS No. 1334375-76-6

3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide

Cat. No.: B2866515
CAS No.: 1334375-76-6
M. Wt: 374.42
InChI Key: OQHXOOJNCWJAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This hybrid compound incorporates multiple privileged heterocyclic structures, including an isoxazole linked via a sulfonamide group to a 6-oxo-4-phenylpyrimidine scaffold. The structural motif of 3,5-dimethylisoxazole is recognized as a key pharmacophore in various bioactive molecules . The sulfonamide functional group (-SO2NH-) is a classic feature in many therapeutic agents, known to confer antibacterial properties by acting as a competitive inhibitor of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis . Furthermore, the 4-phenyl-6-oxopyrimidine component is a versatile scaffold prevalent in pharmaceutical research, with documented applications in the development of kinase inhibitors and antimicrobial agents . Molecular hybrids combining such distinct heterocyclic systems have emerged as a promising strategy to develop novel chemical entities with potential multi-target activities or enhanced efficacy. The specific arrangement of these moieties in this compound suggests potential for investigating its interactions with various enzymatic targets, including kinases and other ATP-binding proteins . Researchers can utilize this compound as a key intermediate or a novel chemical probe for exploring new biological pathways, screening for antimicrobial activity , or developing structure-activity relationship (SAR) models in hit-to-lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-12-17(13(2)25-20-12)26(23,24)19-8-9-21-11-18-15(10-16(21)22)14-6-4-3-5-7-14/h3-7,10-11,19H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHXOOJNCWJAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide typically involves multiple steps, starting with the construction of the core isoxazole and pyrimidine rings. Common synthetic routes include:

  • Isoxazole Formation: : This can be achieved through the cyclization of 1,3-dicarbonyl compounds with hydroxylamine.

  • Pyrimidine Synthesis: : This usually involves the reaction of a β-ketoester with guanidine derivatives.

  • Sulfonamide Linkage:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure higher yields and consistent product quality. Optimal reaction conditions, such as temperature, solvent, and catalysts, are meticulously controlled.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, such as:

  • Reduction: : Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like hydrogen gas in the presence of a catalyst.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur at various positions on the compound's rings.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, KMnO₄

  • Reduction Reagents: : LiAlH₄, H₂/Pd-C

  • Substitution Reagents: : Alkyl halides, acyl chlorides

Major Products

  • Oxidation Products: : Ketones, aldehydes

  • Reduction Products: : Alcohols, amines

  • Substitution Products: : Various substituted derivatives based on the initial reactant

Scientific Research Applications

3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide has versatile research applications, such as:

  • Chemistry: : Used as a building block in synthetic organic chemistry to create more complex molecules.

  • Biology: : Functions as a ligand in binding studies for various biological targets.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, often enzymes or receptors. For instance, in medicinal contexts, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, leading to therapeutic effects. The compound's sulfonamide group is critical in forming hydrogen bonds with target biomolecules, stabilizing the interaction.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as other sulfonamides or pyrimidine derivatives, 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Similar Compounds

  • Sulfonamides: : Sulfamethoxazole, Sulfadiazine

  • Pyrimidine Derivatives: : 5-Fluorouracil, Cytarabine

Hope this detailed article satisfies your curiosity about this compound! Anything else I can dive into for you?

Biological Activity

3,5-Dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an isoxazole ring and a pyrimidine structure. Its molecular formula is C19H22N4O3SC_{19}H_{22}N_4O_3S with a molecular weight of approximately 398.47 g/mol. The presence of multiple functional groups enables diverse interactions with biological targets.

PropertyValue
Molecular FormulaC19H22N4O3S
Molecular Weight398.47 g/mol
CAS Number1009040-92-9

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the isoxazole ring and subsequent modifications to introduce the pyrimidine moiety. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are used for characterization.

Anticancer Properties

Research indicates that compounds structurally similar to 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole have demonstrated significant anticancer activity. For instance, studies show that derivatives exhibit growth inhibition against various cancer cell lines, including lung carcinoma and leukemia cells.

Case Study: Growth Inhibition Assay
In a study involving derivatives of similar structures, notable growth inhibition percentages were observed:

  • Lung Carcinoma HOP-92 : GI % = 68.96
  • Leukemia CCRF-CEM : GI % = 90.41

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism of action for isoxazole derivatives often involves the inhibition of key enzymes or pathways critical for cancer cell survival. For example, compounds have been shown to target cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G0–G1 phase.

CompoundTarget EnzymeIC50 (µM)
Compound 6nCDK20.22
Compound 6nTRKA0.89

Cytotoxicity Studies

Cytotoxicity assays on human promyelocytic leukemia cell line HL-60 revealed varying degrees of toxicity among different isoxazole derivatives. The results indicated that certain compounds could induce apoptosis by modulating the expression levels of Bcl-2 and p21^WAF-1 genes.

Cytotoxicity Results
The cytotoxic effects were quantified as follows:

  • Isoxazole (3) : Induced decreased Bcl-2 expression.
  • Isoxazole (6) : Increased p21^WAF-1 levels without affecting Bax expression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.